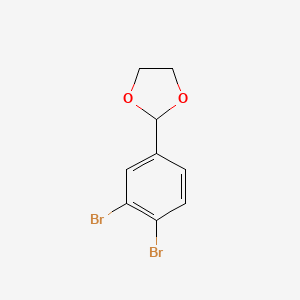

2-(3,4-Dibromophenyl)-1,3-dioxolane

Description

2-(3,4-Dibromophenyl)-1,3-dioxolane is a halogenated 1,3-dioxolane derivative featuring a phenyl ring substituted with bromine atoms at the 3- and 4-positions. The 1,3-dioxolane ring is a five-membered cyclic ether, which imparts conformational rigidity and influences the compound’s solubility and reactivity.

Properties

IUPAC Name |

2-(3,4-dibromophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRQKDFYBBQIRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dibromophenyl)-1,3-dioxolane typically involves the reaction of 3,4-dibromophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(3,4-Dibromophenyl)-1,3-dioxolane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dibromophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of debrominated or partially reduced products.

Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

Overview

2-(3,4-Dibromophenyl)-1,3-dioxolane is an organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article explores its applications in chemistry, biology, and industry, supported by comprehensive data tables and case studies.

Organic Synthesis

2-(3,4-Dibromophenyl)-1,3-dioxolane serves as a versatile building block in organic synthesis. Its bromine substituents can undergo nucleophilic substitution reactions, enabling the formation of more complex organic molecules. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Bromine atoms can be replaced by various nucleophiles. |

| Oxidation/Reduction | The compound can be oxidized or reduced to yield different products. |

| Coupling Reactions | Participates in reactions like Suzuki-Miyaura coupling for further functionalization. |

Research indicates that derivatives of 1,3-dioxolanes exhibit significant biological activities, including antibacterial and antifungal properties. Studies have shown that compounds similar to 2-(3,4-Dibromophenyl)-1,3-dioxolane can effectively inhibit the growth of various pathogens.

- Case Study : A study published in Molecules demonstrated that dioxolane derivatives displayed potent antifungal activity against Candida albicans and significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Excellent antibacterial activity | 625–1250 µg/mL |

| Candida albicans | Excellent antifungal activity | Specific MIC values not disclosed |

Industrial Applications

In industry, 2-(3,4-Dibromophenyl)-1,3-dioxolane is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for the production of advanced materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dibromophenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the dioxolane ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected 1,3-Dioxolane Derivatives

*Calculated values due to lack of direct experimental data.

Reactivity and Metabolic Stability

- For example, 2-(3,4-dimethoxybenzyl)-1,3-dioxolane undergoes acidolysis to yield aldehydes and phenolic derivatives , whereas brominated derivatives like 2-(3,4-dibromophenyl)-1,3-dioxolane may exhibit slower degradation due to stronger C-Br bonds .

- Metabolism : The metabolic pathway of doxophylline (a theophylline-linked 1,3-dioxolane) involves enzymatic oxidation of the dioxolane ring, leading to ring opening and hydroxylation . Brominated analogs likely resist such transformations, enhancing their pharmacokinetic profiles.

Biological Activity

2-(3,4-Dibromophenyl)-1,3-dioxolane is a compound of interest in medicinal chemistry due to its potential biological activities. The structure comprises a dioxolane ring substituted with a dibromophenyl group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 2-(3,4-Dibromophenyl)-1,3-dioxolane typically involves the reaction of appropriate brominated phenols with dioxolane precursors. The following synthetic routes are commonly employed:

- Formation of Dioxolane Ring : The reaction of a suitable aldehyde with a diol under acidic conditions to form the dioxolane structure.

- Bromination : Subsequent bromination of the phenolic compound to introduce bromine substituents at the 3 and 4 positions.

Antimicrobial Properties

Research indicates that compounds containing 1,3-dioxolane structures exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to 2-(3,4-Dibromophenyl)-1,3-dioxolane have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 2-(3,4-Dibromophenyl)-1,3-dioxolane | Antibacterial | 625 - 1250 |

| Other 1,3-dioxolanes | Antifungal | <100 |

Anti-inflammatory Effects

Studies have suggested that similar compounds may possess anti-inflammatory properties. In vitro assays show that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines . This suggests a potential role in treating inflammatory diseases.

The biological activity of 2-(3,4-Dibromophenyl)-1,3-dioxolane is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Interaction : It could interact with specific receptors on cell membranes, modulating cellular responses.

- Membrane Disruption : The presence of halogen substituents can increase lipophilicity, potentially leading to membrane disruption in microbial cells.

Study on Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of various dioxolanes, 2-(3,4-Dibromophenyl)-1,3-dioxolane was tested against clinical isolates of bacteria and fungi. Results indicated that it exhibited significant antibacterial activity with an MIC comparable to established antibiotics .

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of dioxolane derivatives demonstrated that treatment with these compounds significantly reduced leukocyte recruitment in a zymosan-induced peritonitis model in mice. This suggests potential therapeutic applications for inflammatory conditions .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.